methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-4-one core fused with a partially saturated bicyclic system. Key structural elements include:
- A 6-benzyl substituent on the pyrido-pyrimidinone ring, which may enhance lipophilicity and receptor binding.
- This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrimidine scaffold plays a role (e.g., kinase inhibition).
Properties
IUPAC Name |
methyl 4-[[2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-32-24(31)18-7-9-19(10-8-18)26-22(29)15-28-16-25-21-11-12-27(14-20(21)23(28)30)13-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOYZYNZJQDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine and Pyrimidine Precursors
The core structure is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyridine derivatives with carbonyl-containing pyrimidine precursors under acidic conditions. For example:
- Step 1 : 3-Amino-4-methylpyridine is treated with ethyl acetoacetate in acetic acid at 80°C to form a dihydropyrimidinone intermediate.
- Step 2 : Reduction of the dihydro intermediate using sodium borohydride yields the tetrahydropyrido[4,3-d]pyrimidine scaffold.
Table 1 : Optimization of Cyclocondensation Conditions
| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-4-methylpyridine | Acetic acid | 80 | 72 | |
| 3-Amino-5-bromopyridine | Ethanol | 70 | 65 |
Functionalization with the Acetamido Benzoate Moiety
Synthesis of Methyl 4-Aminobenzoate
The benzoate precursor is prepared via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation:
Amide Coupling Strategy
The acetamido bridge is formed via a two-step process:
- Activation of the Carboxylic Acid : The tetrahydropyrido[4,3-d]pyrimidine core is functionalized with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
$$
\text{Core} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Chloroacetamide intermediate} \quad \text{(Yield: 78%)}
$$ - Coupling with Methyl 4-Aminobenzoate : The chloroacetamide intermediate reacts with methyl 4-aminobenzoate in dimethylformamide (DMF) at 60°C.
Table 2 : Amide Coupling Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 60 | 82 | |
| DCC/DMAP | THF | 25 | 68 |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR : Key signals include the benzyl CH₂ (δ 3.8–4.1 ppm) and pyrido-pyrimidine aromatic protons (δ 7.2–8.3 ppm).
- Mass Spectrometry : Molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ = 447.2).
Alternative Synthetic Routes and Scalability
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidative metabolites.
Reduction: : Reduction of the ketone group can yield secondary alcohol derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may involve the use of halogenating agents or alkylating reagents, depending on the desired substitution pattern.
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Introduction of halogen or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard in the study of synthetic routes and reaction mechanisms. Its unique structure makes it a valuable target for synthetic organic chemists.
Biology
In biological research, methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is studied for its potential bioactivity. It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its pharmacological profile is being explored for potential use in treating various medical conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrido[4,3-d]pyrimidinone core is known to interact with protein kinases, which play crucial roles in cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:
Key Structural and Functional Insights:
Core Heterocycle Variations: The pyrido[4,3-d]pyrimidinone core in the target compound is less common than thieno[2,3-d]pyrimidine (e.g., ) or quinazoline (e.g., ).
Substituent Effects :
- The 6-benzyl group in the target compound contrasts with the 4-isopropylbenzyl group in the quinazoline derivative , suggesting divergent steric and hydrophobic interactions.
- Methyl benzoate vs. benzoic acid (): The ester in the target compound may improve metabolic stability compared to the free acid, which is prone to ionization.
Synthetic Approaches: Amide coupling (target compound) vs. Hydrolysis steps (e.g., LiOH in ) are critical for converting esters to acids but may complicate purification.
The quinazoline derivative’s anti-RSV activity () highlights the importance of the 4-oxo group in viral enzyme targeting.
Q & A
Q. What are the key synthetic routes for preparing methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of pyrido[4,3-d]pyrimidine precursors (e.g., via acid/base-catalyzed cyclization of thiophene and pyrimidine derivatives) .
Functionalization : Introduction of the benzyl group at position 6 using Friedel-Crafts alkylation or nucleophilic substitution .
Acetamido Linkage : Coupling the pyrido[4,3-d]pyrimidine core with methyl 4-aminobenzoate via an acetyl chloride intermediate in anhydrous DMF or dichloromethane, using catalysts like triethylamine .
Critical Parameters :
- Temperature (60–80°C optimal for cyclization) .
- Solvent choice (DMF enhances solubility but may require rigorous drying) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups. For example, the methyl ester group resonates at ~3.8–3.9 ppm (), while pyrido[4,3-d]pyrimidine protons appear as multiplets between 2.5–4.0 ppm .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 493.64 [M+H]) validate molecular weight .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water mobile phases .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light, moisture, or basic conditions (pH >9) to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the benzyl group at position 6?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or NaBH for selective reduction of intermediates .
- Solvent Effects : Anhydrous THF improves benzylation efficiency by reducing side reactions .
- Monitoring : TLC (R ~0.5 in hexane/EtOAc 7:3) tracks progress. Yield improvements from 51% to 69% are reported with optimized stoichiometry (1:1.2 molar ratio of core to benzylating agent) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use HDAC inhibition assays (e.g., fluorogenic substrates) with positive controls (e.g., trichostatin A) to validate activity .
- Structural Confounds : Compare analogs (e.g., methyl vs. ethyl ester derivatives) to isolate pharmacophore contributions. For example, methyl esters enhance membrane permeability but reduce aqueous stability .
- Data Reproducibility : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times (24–48 hrs) .
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with HDAC8 (PDB: 1T69) to model interactions. The pyrido[4,3-d]pyrimidine core aligns with the catalytic Zn site, while the benzyl group occupies hydrophobic pockets .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How to design analogs with improved pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
